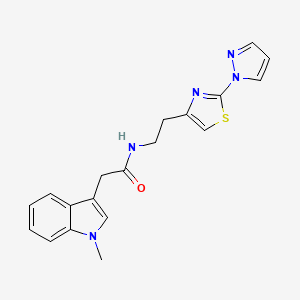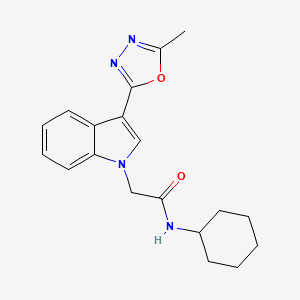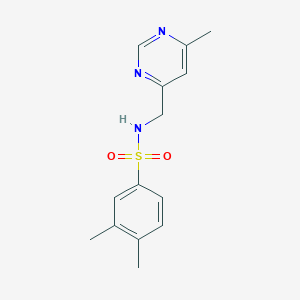
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may exert its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways involved in cancer cell proliferation and survival. This compound may also exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, this compound may exert its antimicrobial effects by disrupting the integrity of the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In animal studies, this compound has been found to be well-tolerated at doses up to 500 mg/kg. Furthermore, this compound has been shown to have a low potential for drug-drug interactions and does not induce cytochrome P450 enzymes. This compound has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a good yield. Additionally, this compound has been shown to have a broad spectrum of activity against various cancer cell lines and pathogens. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, which limits its potential applications. Additionally, more research is needed to determine the optimal dose and treatment regimen for different conditions.
将来の方向性
There are several future directions for research on 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the optimal dose and treatment regimen for different conditions. Furthermore, the potential applications of this compound in agriculture and environmental science should be explored, including its use as a pesticide or herbicide. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
合成法
The synthesis of 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves the reaction of 3,4-dimethylaniline with 6-methylpyrimidine-4-carbaldehyde in the presence of a sulfonamide catalyst. This method has been optimized to yield a high purity product with a good yield.
科学的研究の応用
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has been widely studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses.
特性
IUPAC Name |
3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-4-5-14(6-11(10)2)20(18,19)17-8-13-7-12(3)15-9-16-13/h4-7,9,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGTLCTUNNXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-diethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792963.png)

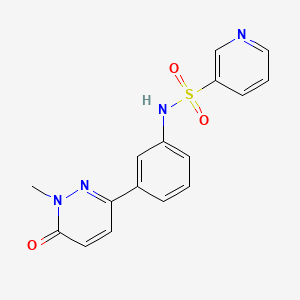
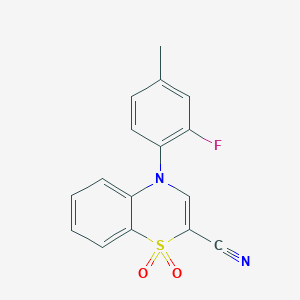
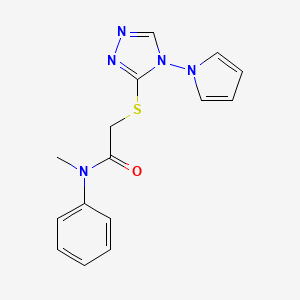
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
![1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B2792972.png)
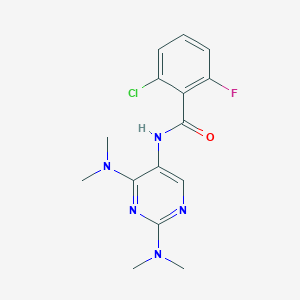
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2792977.png)
![N-(2,4-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2792978.png)
